6-Ethoxy-1,3-benzothiazole-2-carboxylate 6-Ethoxy-1,3-benzothiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570660
InChI: InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1
SMILES:
Molecular Formula: C10H8NO3S-
Molecular Weight: 222.24 g/mol

6-Ethoxy-1,3-benzothiazole-2-carboxylate

CAS No.:

Cat. No.: VC16570660

Molecular Formula: C10H8NO3S-

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-1,3-benzothiazole-2-carboxylate -

Specification

Molecular Formula C10H8NO3S-
Molecular Weight 222.24 g/mol
IUPAC Name 6-ethoxy-1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1
Standard InChI Key RVVPHWORZKOUDL-UHFFFAOYSA-M
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]

Introduction

Structural and Nomenclature Considerations

The term "6-ethoxy-1,3-benzothiazole-2-carboxylate" refers to the deprotonated form of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid or its ester derivatives. The core structure consists of a benzothiazole ring system fused with a benzene ring, where the 6th position is substituted with an ethoxy group (-OCH₂CH₃), and the 2nd position bears a carboxylate functionality (-COO⁻ or -COOR). The ester form, typically ethyl 6-ethoxy-1,3-benzothiazole-2-carboxylate, is more commonly encountered in synthetic and applied contexts due to its stability and enhanced lipophilicity compared to the free acid.

Molecular and Electronic Properties

The molecular formula of the ethyl ester derivative is C₁₁H₁₁NO₃S, with a molecular weight of 237.27 g/mol. Key structural features include:

  • Benzothiazole core: A bicyclic system combining benzene and thiazole rings, enabling π-π stacking and hydrogen-bonding interactions.

  • Ethoxy substituent: Enhances electron-donating effects at the 6th position, influencing reactivity and intermolecular interactions.

  • Carboxylate group: Serves as a versatile handle for further chemical modifications, such as amidation or ester hydrolysis.

Comparative analysis with the parent acid (C₁₀H₉NO₃S, MW 223.25 g/mol) highlights the ester's increased lipophilicity, as evidenced by calculated logP values (acid: ~1.2; ester: ~2.4). This property makes the ester form more suitable for applications requiring membrane permeability, such as drug delivery systems.

Synthesis and Manufacturing

Synthetic Routes to the Carboxylic Acid Precursor

The synthesis of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid, the precursor to the carboxylate derivatives, typically involves a multi-step protocol:

  • Condensation: 2-Aminothiophenol reacts with ethyl chloroacetate under basic conditions to form 2-carbethoxybenzothiazole.

  • Ethoxylation: Introduction of the ethoxy group at the 6th position via nucleophilic aromatic substitution, using ethanol and a catalytic base.

  • Oxidation: Conversion of the ethyl ester to the carboxylic acid using hydrogen peroxide or other oxidizing agents.

Microwave-assisted synthesis has been reported to improve reaction efficiency, reducing the total synthesis time from 12 hours to 45 minutes while maintaining yields above 75%.

Esterification and Derivative Formation

The carboxylate ester is synthesized through acid-catalyzed esterification of the carboxylic acid with ethanol:

C10H9NO3S+C2H5OHH+C11H11NO3S+H2O\text{C}_{10}\text{H}_{9}\text{NO}_{3}\text{S} + \text{C}_{2}\text{H}_{5}\text{OH} \xrightarrow{\text{H}^{+}} \text{C}_{11}\text{H}_{11}\text{NO}_{3}\text{S} + \text{H}_{2}\text{O}

This reaction typically proceeds at 60–80°C with concentrated sulfuric acid as the catalyst, achieving yields of 85–90%. Alternative methods include the use of Steglich esterification (DCC/DMAP) for acid-sensitive substrates.

Biological Activities and Mechanisms

Antimicrobial Properties

6-Ethoxy-1,3-benzothiazole-2-carboxylate derivatives exhibit broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.0

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes in microbial folate synthesis and DNA replication. Molecular docking simulations reveal a binding affinity of -8.2 kcal/mol for DHFR, comparable to trimethoprim (-7.9 kcal/mol).

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